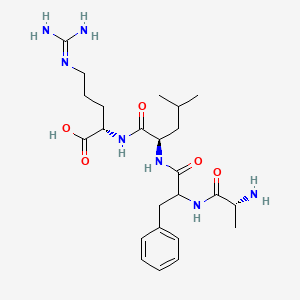

H-D-Ala-DL-Phe-D-Leu-Arg-OH

Description

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-[[2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N7O5/c1-14(2)12-18(21(33)29-17(23(35)36)10-7-11-28-24(26)27)31-22(34)19(30-20(32)15(3)25)13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-19H,7,10-13,25H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)(H,35,36)(H4,26,27,28)/t15-,17+,18-,19?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWYEHITKKUTPR-RETMSFNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC(CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of Peptides with Non Canonical Amino Acids in Chemical Biology

The exploration of peptides containing non-canonical amino acids (ncAAs) has significantly broadened the horizons of chemical biology. bachem.comnih.gov These synthetic peptides, unlike their naturally occurring counterparts composed of the 20 standard proteinogenic amino acids, offer a vast and largely untapped chemical space for the development of novel molecular tools and therapeutics. bachem.com The incorporation of ncAAs can bestow peptides with enhanced stability, novel structural conformations, and unique biological functions that are not observed in natural peptides. medchemexpress.comnih.gov

Chemical synthesis methods, particularly solid-phase peptide synthesis (SPPS), are instrumental in the creation of these modified peptides. medchemexpress.com This approach allows for the precise, site-specific incorporation of a wide variety of ncAAs, including those with altered side chains, backbones, or stereochemistry. medchemexpress.comnih.gov The resulting peptides can serve as powerful probes to investigate complex biological processes, modulate protein-protein interactions, and act as highly specific ligands for cellular receptors. medchemexpress.compeptide.com

Significance of D and Dl Amino Acid Incorporation in Peptide Design and Function

The strategic inclusion of D- and DL-amino acids is a cornerstone of modern peptide design, offering a powerful means to overcome the inherent limitations of natural L-peptides.

One of the most significant advantages of incorporating D-amino acids is the enhanced proteolytic stability of the resulting peptide. googleapis.comgoogleapis.com Natural proteases are stereospecific for L-amino acids, rendering peptides containing D-isomers resistant to enzymatic degradation. googleapis.comutexas.edu This increased stability translates to a longer biological half-life, a crucial attribute for therapeutic peptides. googleapis.com The presence of D-amino acids can also induce specific conformational constraints, forcing the peptide into unique three-dimensional structures that may not be accessible to their all-L counterparts. justia.com This can lead to altered or even entirely new biological activities, including enhanced binding affinity for target receptors. googleapis.commedchemexpress.com For instance, the opioid peptide dermorphin (B549996) requires a D-Alanine residue for its biological activity. medchemexpress.com

The incorporation of a DL-amino acid mixture, such as DL-Phenylalanine in the peptide , introduces further structural and functional complexity. A DL-racemic mixture contains both the D- and L-enantiomers of the amino acid. nih.gov In peptide synthesis, this can result in a diastereomeric mixture of peptides, each with a unique spatial arrangement and potentially different biological properties. This approach can be used in peptide libraries to explore a wider range of conformational possibilities and to identify stereochemistries that lead to optimal activity.

Overview of Short Peptides As Probes for Biological Systems

Solid-Phase Peptide Synthesis (SPPS) Approaches for H-D-Ala-DL-Phe-D-Leu-Arg-OH

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a streamlined process where the peptide is assembled on an insoluble resin support. wikipedia.orgbachem.com This method simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. bachem.com The synthesis begins with the attachment of the C-terminal amino acid, in this case, arginine, to the resin. peptide.com Subsequent amino acids are then added in a stepwise manner until the desired sequence is complete. biosyn.com

Selection of Resins and Solid Supports in SPPS

The choice of resin is a critical first step in SPPS. For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several resins are suitable.

Wang Resin: This is a popular choice for the synthesis of peptide acids using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. merckmillipore.com Peptides are cleaved from Wang resin using a high concentration of trifluoroacetic acid (TFA). merckmillipore.com

2-Chlorotrityl Chloride Resin: This hyper-acid labile resin is advantageous as it allows for the cleavage of the peptide under mild acidic conditions, which can help to minimize side reactions. merckmillipore.commerckmillipore.com It is particularly recommended for peptides with C-terminal residues that are sensitive to racemization, such as cysteine and histidine, and can also reduce diketopiperazine formation with C-terminal proline or glycine. merckmillipore.com

Merrifield Resin: This is a foundational resin in SPPS, typically used in the Boc (tert-butyloxycarbonyl) protection strategy. peptide.com

Amino Acid Coupling Strategies and Reagents for this compound Sequence Assembly

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a crucial step in SPPS. sigmaaldrich.com This is achieved using coupling reagents that activate the carboxylic acid.

A variety of coupling reagents are available, broadly categorized into carbodiimides and phosphonium (B103445) or aminium salts. peptide.comsigmaaldrich.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used carbodiimides. americanpeptidesociety.orgpeptide.com They activate the carboxyl group to form an O-acylisourea intermediate, which then reacts with the amine. americanpeptidesociety.org To suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often used in conjunction with carbodiimides. americanpeptidesociety.orgpeptide.com

Onium Salts: Phosphonium salts like PyBOP® and aminium (uronium) salts like HBTU, TBTU, and HCTU are highly efficient coupling reagents. merckmillipore.comsigmaaldrich.com They generate active esters that react rapidly with the amine, minimizing side reactions. sigmaaldrich.com HATU, in particular, is a highly effective coupling reagent due to the formation of a more reactive OAt ester. sigmaaldrich.com

Table 1: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, DIC americanpeptidesociety.orgpeptide.com | HOBt, OxymaPure americanpeptidesociety.orgpeptide.com | Cost-effective, but can cause racemization without additives. americanpeptidesociety.orgpeptide.com |

| Phosphonium Salts | PyBOP®, PyAOP merckmillipore.comsigmaaldrich.compeptide.com | - | Highly efficient, particularly for difficult couplings. sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU merckmillipore.comsigmaaldrich.compeptide.com | - | Fast reaction times and low racemization. sigmaaldrich.compeptide.com |

Cleavage and Deprotection Protocols for this compound

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. biosynth.com This is typically achieved by treating the peptide-resin with a strong acid, often in the presence of "scavengers" to trap reactive carbocations generated during the deprotection process. thermofisher.com

The most common cleavage cocktail for Fmoc-based synthesis is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). rsc.org The specific composition of the cleavage cocktail and the reaction time depend on the amino acid composition of the peptide and the protecting groups used. thermofisher.com For peptides containing arginine protected with sulfonyl-based groups like Pmc or Mtr, longer cleavage times may be necessary. peptide.comthermofisher.com The use of Pbf for arginine protection generally allows for shorter deprotection times. thermofisher.com

Following cleavage, the crude peptide is typically precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by filtration or centrifugation, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com

Solution-Phase Peptide Synthesis of this compound Intermediates

Solution-phase peptide synthesis (LPPS), while largely supplanted by SPPS for research purposes, remains a viable method, particularly for large-scale production. wikipedia.org In this approach, the peptide is synthesized in a stepwise manner in solution, with purification of the intermediate peptides after each coupling step. researchgate.net

The fundamental chemistry of protection, activation, and coupling is similar to SPPS. researchgate.net N-terminal protecting groups like Boc or Z (benzyloxycarbonyl) are commonly used. bachem.com Coupling reagents such as DCC, DIC, and various onium salts are employed to facilitate peptide bond formation. americanpeptidesociety.org

A key challenge in solution-phase synthesis is the potential for racemization, especially during fragment condensation where pre-synthesized peptide fragments are coupled together. wikipedia.org The use of coupling additives like HOBt or HOAt can help to mitigate this issue. americanpeptidesociety.org Another significant challenge is the potential for decreasing solubility of the growing protected peptide chain, which can complicate reactions and purification. sci-hub.se

For the synthesis of this compound, a stepwise elongation approach would likely be employed, starting from the C-terminal arginine. researchgate.net Each di-, tri-, and ultimately tetrapeptide intermediate would need to be purified before proceeding to the next coupling step.

Chemoenzymatic Synthesis of Peptides Containing D- and DL-Amino Acids

Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.gov This approach offers advantages such as mild reaction conditions and the avoidance of extensive protection and deprotection steps. nih.gov

However, the synthesis of peptides containing D- and DL-amino acids presents a significant challenge for most natural enzymes, which are highly specific for L-amino acids. nih.gov While some enzymes have been shown to tolerate or even specifically act on D-amino acids, their application is not as widespread. nih.gov

Recent research has explored the use of adenylation domains from nonribosomal peptide synthetases (NRPSs) for the activation and incorporation of D-amino acids into peptides. asm.org One study demonstrated the successful synthesis of various D-amino acid-containing dipeptides using a chemoenzymatic system. asm.org This involved the enzymatic activation of the amino acid to form an aminoacyl-AMP intermediate, followed by a chemical nucleophilic attack to form the peptide bond. asm.org

While the direct enzymatic synthesis of the entire this compound sequence is likely not feasible with currently available enzymes, a chemoenzymatic approach could potentially be used to synthesize specific dipeptide fragments containing D-amino acids, which could then be incorporated into the final peptide through chemical ligation methods. asm.org For example, an enzyme could be used to synthesize the H-D-Ala-DL-Phe-OH dipeptide, which would then be coupled to a chemically synthesized D-Leu-Arg-OH fragment. The inactivity of some enzymes with certain D-amino acid esters, such as D-alanine ethyl ester with papain, highlights the substrate specificity challenges that need to be overcome. rsc.org

Mechanisms and Mitigation of Racemization and Epimerization in DL-Phenylalanine and D-Amino Acid Containing Peptides.

Influence of Coupling Reagents and Reaction Conditions on Stereochemical Integrity

The choice of coupling reagents and the reaction conditions play a pivotal role in minimizing racemization during peptide bond formation. bachem.commdpi.com The activation of the carboxylic acid group of an amino acid is a necessary step for peptide bond formation, but this activation can also lead to the loss of stereochemical purity. mdpi.comissuu.com

Mechanisms of Racemization:

Two primary mechanisms contribute to racemization during peptide synthesis:

Oxazolone (B7731731) (or Azlactone) Formation: Activated amino acids can cyclize to form oxazolone intermediates. The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. rsc.orgpeptide.com Urethane-based protecting groups like Fmoc and Boc are known to reduce the likelihood of oxazolone formation. bachem.comrsc.org

Direct Enolization: A base can directly abstract the alpha-proton from the activated amino acid, forming an enolate intermediate which is achiral. Reprotonation can then occur from either face, resulting in a racemic mixture. bachem.com

Influence of Coupling Reagents:

Different classes of coupling reagents exhibit varying propensities for inducing racemization.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used but can cause significant racemization, especially when used alone. bachem.commdpi.comu-tokyo.ac.jp Their tendency to cause epimerization is generally higher than some other classes of coupling reagents. u-tokyo.ac.jp

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are generally considered to be more efficient and lead to less racemization compared to carbodiimides, particularly when used with additives. mdpi.com

Additives: The addition of N-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization when used in conjunction with coupling reagents. peptide.comorgsyn.org These additives act by forming active esters that are more reactive towards the amine component and less prone to racemization. orgsyn.org HOAt is often considered superior in suppressing racemization due to a neighboring group effect. issuu.com

Reaction Conditions:

Base: The choice and amount of base used are critical. Stronger bases and higher concentrations tend to increase the rate of racemization. highfine.com N,N-diisopropylethylamine (DIPEA) is a commonly used base, but in cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine is preferred. bachem.comhighfine.com

Solvent: Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp Therefore, non-polar solvents are generally favored to minimize racemization, although solubility issues can sometimes arise. slideshare.net

Temperature: Lowering the reaction temperature can help to suppress epimerization. u-tokyo.ac.jp

Interactive Table: Effect of Coupling Reagents and Additives on Racemization

| Coupling Reagent | Additive | Relative Racemization | Notes |

| DCC/DIC | None | High | Prone to oxazolone formation. bachem.commdpi.com |

| DCC/DIC | HOBt | Moderate | HOBt suppresses racemization by forming a less reactive active ester. peptide.com |

| DCC/DIC | HOAt | Low | HOAt is generally more effective than HOBt in suppressing racemization. issuu.com |

| HBTU/PyBOP | None | Moderate to Low | Generally more efficient and less prone to racemization than carbodiimides alone. mdpi.com |

| HBTU/PyBOP | HOBt/HOAt | Low | The combination provides highly efficient coupling with minimal racemization. |

| Ynamides | None | Very Low | Show promise as racemization-free coupling reagents. chemrxiv.org |

Impact of Specific Amino Acid Residues (e.g., Phenylalanine, Leucine (B10760876), Alanine) on Epimerization Susceptibility

The susceptibility of an amino acid residue to epimerization is influenced by its side chain. nih.gov

Phenylalanine: Aromatic amino acids like phenylalanine are known to be more susceptible to racemization. rsc.org This is attributed to the electron-withdrawing nature of the aromatic ring, which can stabilize the carbanion formed upon deprotonation of the alpha-carbon. In the context of this compound, the presence of DL-phenylalanine means that two diastereomers will be intentionally synthesized. However, it is crucial to prevent the racemization of the D-alanine and D-leucine residues, as well as any unintended epimerization of the phenylalanine enantiomers. Studies on peptides containing multiple phenylalanine residues have shown that epimerization can occur, leading to different diastereomers with potentially altered biological activities. nih.govresearchgate.net

Leucine and Alanine: While generally less prone to racemization than aromatic amino acids, residues with bulky alkyl side chains like leucine can still undergo epimerization, particularly under harsh coupling conditions. nih.govu-tokyo.ac.jp Alanine, with its small methyl side chain, is generally considered to be one of the more resistant amino acids to racemization. pnas.org

Cysteine and Histidine: It is worth noting that some amino acids, such as cysteine and histidine, are particularly prone to racemization. peptide.com The thiol group in cysteine can directly participate in racemization through intramolecular catalysis. psu.edu

Analytical Techniques for Chiral Purity and Diastereomeric Ratio Determination of this compound

Given the presence of both D-amino acids and a racemic mixture, the resulting product of the synthesis of this compound will be a mixture of diastereomers. Accurate analytical methods are essential to determine the chiral purity of the D-amino acid residues and the ratio of the diastereomers formed from the DL-phenylalanine.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity

Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers. pepdd.comnih.gov

Direct Methods: This involves the use of a chiral stationary phase (CSP). The different diastereomers of this compound will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. chiraltech.com

Indirect Methods: This approach involves derivatizing the peptide with a chiral derivatizing agent to form diastereomeric derivatives, which can then be separated on a standard achiral HPLC column. nih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a commonly used derivatizing agent for this purpose. nih.gov

Reversed-Phase HPLC (RP-HPLC): In some cases, conventional RP-HPLC with an achiral stationary phase can be used to separate peptide diastereomers. nih.gov The different three-dimensional structures of the diastereomers can lead to different interactions with the stationary phase, resulting in separation.

A combination of HPLC with mass spectrometry (LC-MS) is particularly useful, as it allows for the simultaneous separation and identification of the different diastereomers based on their mass-to-charge ratio. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides and can be used to differentiate between diastereomers. uzh.chspringernature.com

Chemical Shifts: The chemical shifts of protons, particularly the alpha-protons and amide protons, are sensitive to the local electronic environment and therefore to the stereochemistry of the amino acid residues. rsc.orgchemrxiv.org Differences in the chemical shifts can be observed between the diastereomers of this compound.

Nuclear Overhauser Effect (NOE): NOE data provides information about the through-space proximity of protons. Differences in the NOE patterns between diastereomers can reveal variations in their folded conformations. nih.gov

Coupling Constants: The coupling constants between protons, such as the 3J(HNHα) coupling constant, are related to the dihedral angles of the peptide backbone and can therefore provide information about the local conformation around each amino acid residue. chemrxiv.org

While NMR can provide detailed structural information, it may be challenging to resolve the signals from all diastereomers in a complex mixture.

Mass Spectrometry-Based Methods for Diastereomer Differentiation

Mass spectrometry (MS) is a highly sensitive technique that can be used to differentiate between diastereomers, even though they have the same mass. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the diastereomeric ions are isolated and then fragmented. The fragmentation patterns can be different for different diastereomers due to their distinct three-dimensional structures, allowing for their differentiation. acs.org

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. Diastereomers can have different collision cross-sections, which allows for their separation in the gas phase prior to mass analysis. plos.orgacs.org

Metal Ion Complexation: The complexation of peptides with metal ions can be used to enhance the differences in the MS/MS fragmentation patterns of diastereomers. researchgate.net

Interactive Table: Comparison of Analytical Techniques for Diastereomeric Analysis

| Technique | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase or derivatization to form separable diastereomers. pepdd.comnih.gov | High resolution, quantitative. researchgate.net | May require method development for specific peptides. |

| NMR Spectroscopy | Differences in chemical shifts, coupling constants, and NOEs due to different 3D structures. uzh.chspringernature.com | Provides detailed structural information in solution. springernature.com | Can be complex for mixtures, lower sensitivity than MS. springernature.com |

| Mass Spectrometry | Different fragmentation patterns (MS/MS) or gas-phase mobilities (IMS-MS) of diastereomers. acs.orgacs.orgacs.org | High sensitivity, can be coupled with HPLC. | Differentiation may not always be straightforward. |

Conformational Landscape and Molecular Interactions of H D Ala Dl Phe D Leu Arg Oh

Computational Modeling of Peptide Conformation and Dynamics

Computational modeling, particularly molecular dynamics (MD) simulations, serves as a powerful tool for investigating the conformational preferences and dynamic behavior of peptides at an atomic level. nih.gov For a peptide such as H-D-Ala-DL-Phe-D-Leu-Arg-OH, which contains multiple non-standard stereoisomers, MD simulations can provide critical insights into its structural landscape that are often difficult to capture experimentally.

The presence of a DL-phenylalanine residue introduces significant complexity. A simulation of this compound would require modeling two distinct populations: one incorporating L-Phe and the other D-Phe. This allows for a comparative analysis of how the stereochemistry at this single position impacts the global conformation. Atomistic MD simulations on host-guest pentapeptide systems have been used to exhaustively sample the conformational propensities of D-amino acids, confirming that their intrinsic backbone preferences are the inverse of their L-enantiomers. nih.govoup.com These computational approaches are essential for developing a comprehensive understanding of the relationship between chirality and the biomolecular dynamics of this complex tetrapeptide. nih.gov

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Peptides

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's atoms and bonds. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment and its interactions with the peptide. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to observe conformational changes. |

| Temperature | 300-310 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic variables that are kept constant during the simulation. |

Spectroscopic Probes for Secondary Structure Elucidation

Spectroscopic techniques are indispensable for the experimental determination of peptide secondary structures in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier technique for determining the three-dimensional structure of peptides in their native solution environment. nmims.eduuq.edu.au For this compound, a suite of 2D NMR experiments would be employed. nmims.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of individual amino acid residues. nmims.eduuzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically < 5-6 Å), which is crucial for determining the peptide's three-dimensional fold. uzh.chyoutube.com The chemical shifts of protons and the coupling constants can also be used to deduce dihedral angles along the peptide backbone. nmims.edu Given the DL-Phe mixture, the NMR spectra would likely show two sets of signals corresponding to the two diastereomers, potentially leading to spectral complexity and overlap. nmims.edu

Circular Dichroism (CD) Spectroscopy is highly sensitive to the secondary structure of peptides. This technique measures the differential absorption of left- and right-circularly polarized light. researchgate.net The resulting spectrum provides a signature for different types of secondary structures like α-helices, β-sheets, and random coils. For peptides containing D-amino acids, the CD spectrum is expected to be a mirror image of the corresponding all-L peptide. researchgate.net The presence of both D- and L-amino acids in this compound would result in a complex CD spectrum. The equimolar mixture of the L-Phe and D-Phe diastereomers would yield a spectrum that is the sum of the two individual spectra. If the two diastereomers were to adopt mirror-image conformations, their signals could cancel each other out, resulting in no net CD signal. researchgate.net However, it is more likely that they adopt distinct, non-mirror-image structures, leading to a unique and complex spectral output. nih.gov

| FTIR Spectroscopy | Amide I band analysis reveals β-sheet, α-helix, and other conformations. ias.ac.in | Complements CD data, particularly for aggregated states. |

Role of D- and DL-Amino Acids in Influencing Peptide Backbone and Side Chain Orientations

The stereochemistry of amino acids is a fundamental determinant of peptide and protein structure. The incorporation of D-amino acids and a racemic DL-mixture into a peptide chain dramatically alters its conformational possibilities compared to homochiral L-peptides.

The presence of D-alanine and D-leucine introduces specific conformational constraints. D-amino acids have intrinsic backbone conformational propensities that are the inverse of their L-enantiomers, meaning they favor regions of the Ramachandran plot that are mirror images of those favored by L-amino acids. nih.govoup.com The introduction of a single D-amino acid can significantly alter peptide supramolecular behavior. nih.gov For instance, D-residues are known to destabilize right-handed α-helices but can promote the formation of specific turn structures and β-hairpins. rsc.org This can lead to unique folded structures not accessible to all-L peptides. rsc.org

The DL-phenylalanine residue introduces an additional layer of structural diversity. The peptide exists as a mixture of two diastereomers: H-D-Ala-L-Phe-D-Leu-Arg-OH and H-D-Ala-D-Phe-D-Leu-Arg-OH. These two forms will have different side-chain and backbone orientations. The chirality of neighboring residues influences the conformational preferences of a given amino acid. nih.gov Therefore, the orientation of the phenylalanine side chain will be influenced by the adjacent D-alanine and D-leucine residues, and this will differ between the L-Phe and D-Phe containing versions. This stereochemical heterogeneity can frustrate the formation of a single, well-defined structure, leading instead to a more flexible and dynamic conformational ensemble. nih.gov The steric and stereoelectronic effects of the side chains play a crucial role in preorganizing the main chain's torsion angles, ultimately impacting the peptide's stability and structure. pnas.orgnih.gov

Table 3: Conformational Effects of L- vs. D-Amino Acids

| Feature | L-Amino Acids | D-Amino Acids |

|---|---|---|

| Preferred Ramachandran Region | Typically favor right-handed helical (αR) and extended (β) regions. | Favor left-handed helical (αL) and other mirror-image regions. nih.gov |

| Effect on α-Helix | Stabilize right-handed α-helices. | Destabilize right-handed α-helices; can induce kinks or turns. nih.gov |

| Common Secondary Structures | α-helices, β-sheets. | β-turns, β-hairpins, left-handed helices. rsc.org |

| Proteolytic Resistance | Generally susceptible to proteases. | Generally resistant to proteases. biopharmaspec.com |

Supramolecular Assembly and Self-Aggregation Tendencies of this compound and Related Short Peptides

The self-assembly of short peptides into ordered supramolecular structures is a thermodynamically driven process governed by a delicate balance of noncovalent interactions. acs.orgaip.org These interactions include hydrogen bonding, hydrophobic effects, π-π stacking, and electrostatic forces. nih.gov The sequence and stereochemistry of the peptide are critical in dictating the pathway and outcome of this assembly.

For this compound, several factors influence its aggregation potential:

Hydrophobicity: The phenylalanine and leucine (B10760876) residues provide hydrophobic side chains that can drive aggregation to minimize contact with water.

Aromaticity: The phenyl ring of phenylalanine can participate in favorable π-π stacking interactions, which are a strong driving force for the self-assembly of many short peptides. manchester.ac.uk

Charge: The arginine residue has a positively charged guanidinium (B1211019) group at neutral pH, which can lead to electrostatic repulsion, potentially hindering aggregation unless counter-ions are present. nih.gov

Hydrogen Bonding: The peptide backbone provides amide and carbonyl groups that can form extensive hydrogen-bonding networks, often leading to the formation of β-sheet structures that are the hallmark of many self-assembled fibrils. nih.gov

The unique stereochemistry of this peptide is expected to profoundly impact its self-assembly. The presence of D-amino acids can alter the geometry of hydrogen bonding and the packing of side chains. nih.gov Furthermore, the heterochirality introduced by the DL-phenylalanine can disrupt the regular, repeating structures often formed by homochiral peptides. nih.gov While some heterochiral peptides can form well-defined structures, the racemic mixture at the Phe position would likely lead to disordered or amorphous aggregates rather than highly ordered nanofibers or nanotubes. ias.ac.innih.gov The combination of two distinct diastereomers could frustrate the crystallization or fibrillization process, leading to a complex mixture of small, potentially oligomeric, assemblies. ias.ac.in

Table 4: Key Noncovalent Interactions in Peptide Self-Assembly

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bonding | Interaction between backbone amides and carbonyls. nih.gov | A primary driver for forming β-sheet-like structures in aggregates. |

| Hydrophobic Interactions | Sequestration of nonpolar side chains (Phe, Leu, Ala) away from water. acs.org | A major thermodynamic driving force for aggregation. |

| π-π Stacking | Stacking of aromatic rings (Phe). manchester.ac.uk | Can promote directional assembly and stabilize the aggregate core. |

| Electrostatic Interactions | Repulsion between positively charged Arg residues; attraction to counter-ions. acs.org | Can modulate the extent and morphology of aggregation depending on solution conditions (pH, salt). |

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound this compound that would permit a detailed analysis of its biological activity and molecular mechanisms as requested in the provided outline.

The search for in vitro studies on enzyme modulation, including specific protease inhibition (serine proteases, metalloproteases, carboxypeptidases), interactions with other enzymes like phenylalanine hydroxylase, and kinetic characterization, did not yield any results for this particular tetrapeptide. Similarly, investigations into its receptor binding affinity through radioligand binding assays and its functional efficacy via cell-based reporter assays have not been published in the accessible literature.

While general information exists on the methodologies mentioned—such as enzyme inhibition assays and receptor binding studies—and on the biological activities of other peptides containing some of the same amino acid residues (e.g., D-Alanine, Phenylalanine, Leucine, Arginine), this information is not applicable to the specific sequence and stereochemistry of this compound. Generating an article based on unrelated compounds would be scientifically inaccurate and misleading.

Therefore, it is not possible to construct the requested scientific article with thorough, informative, and accurate content, including data tables, for this compound due to the absence of specific research findings in the public domain.

Investigation of the Biological Activity and Molecular Mechanisms of H D Ala Dl Phe D Leu Arg Oh in Research Models

Analysis of Protein-Protein Interaction Modulation by H-D-Ala-DL-Phe-D-Leu-Arg-OH

There is currently no information available in scientific literature regarding the ability of this compound to modulate protein-protein interactions (PPIs). Investigating this would require screening the peptide in various assays designed to detect the inhibition or stabilization of specific PPIs. The structural features of the peptide, including its sequence and the presence of D-amino acids, could theoretically allow it to interact with protein surfaces, but this has not been experimentally verified.

Cellular Uptake and Permeability Studies of this compound (e.g., Cell-Penetrating Peptide Characteristics due to Arginine)

The presence of an Arginine (Arg) residue in the sequence this compound suggests that it may possess cell-penetrating properties. Arginine-rich peptides are a well-known class of cell-penetrating peptides (CPPs) that can traverse cellular membranes. The positively charged guanidinium (B1211019) group of arginine is known to interact with the negatively charged components of the cell membrane, facilitating uptake.

Table 1: Potential Cellular Uptake Mechanisms for Arginine-Containing Peptides

| Mechanism | Description |

|---|---|

| Direct Translocation | The peptide directly crosses the cell membrane without the involvement of endocytic vesicles. |

| Macropinocytosis | A form of endocytosis that involves the formation of large fluid-filled vesicles. |

| Clathrin-Mediated Endocytosis | A receptor-mediated process involving the formation of clathrin-coated pits. |

| Caveolae-Mediated Endocytosis | A form of endocytosis that involves flask-shaped invaginations of the plasma membrane called caveolae. |

In Vitro Models for Assessing Functional Biological Responses (e.g., Antimicrobial Activity)

No studies have been published detailing the functional biological responses of this compound, including any potential antimicrobial activity. Peptides containing hydrophobic residues like Phenylalanine and Leucine (B10760876), in combination with a cationic residue like Arginine, are common features of antimicrobial peptides (AMPs). These peptides are thought to exert their effects by disrupting the microbial cell membrane.

The presence of D-amino acids (D-Ala and D-Leu) could potentially enhance the peptide's stability against enzymatic degradation, a desirable property for therapeutic agents. However, the specific antimicrobial spectrum and potency of this compound would need to be determined through in vitro assays, such as the determination of the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 2: Common In Vitro Assays for Antimicrobial Activity of Peptides

| Assay | Purpose |

|---|---|

| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration of a peptide that prevents visible growth of a microorganism. |

| Minimum Bactericidal Concentration (MBC) | Determines the lowest concentration of a peptide that kills a particular bacterium. |

| Membrane Permeability Assays | Assess the ability of the peptide to disrupt the integrity of microbial cell membranes. |

| Hemolysis Assay | Measures the lytic activity of the peptide against red blood cells to assess its cytotoxicity. |

Structure-Activity Relationship (SAR) Studies and Peptidomimetic Design Based on this compound

The tetrapeptide this compound presents a unique scaffold for structure-activity relationship (SAR) studies due to its composition of D-amino acids and a racemic mixture at the phenylalanine position. While specific biological activity data for this exact peptide sequence is not extensively documented in publicly available literature, a thorough analysis of its constituent components allows for a theoretical exploration of its potential SAR. Such studies are foundational in medicinal chemistry for optimizing lead compounds into potent and selective therapeutic agents. This article will focus on the systematic dissection of this peptide's structure to predict the functional contributions of each amino acid, the impact of stereochemistry, and the effects of various chemical modifications.

Advanced Analytical and Bioanalytical Methodologies for H D Ala Dl Phe D Leu Arg Oh Characterization

Chromatographic Techniques for Purity, Identity, and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for assessing the purity, identity, and quantification of H-D-Ala-DL-Phe-D-Leu-Arg-OH. The primary challenge lies in the separation of the two diastereomers arising from the DL-Phenylalanine component.

Reversed-phase HPLC (RP-HPLC) is the most common method for peptide analysis. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For this specific peptide, the subtle difference in hydrophobicity and spatial arrangement between the D-Phe and L-Phe containing diastereomers can be exploited for separation. High-resolution columns with small particle sizes are often required to achieve baseline separation.

The identity of the peptide is confirmed by comparing the retention time of the main peaks with a qualified reference standard. Purity is determined by calculating the area percentage of the main peaks relative to the total area of all detected peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from a reference standard of known concentration.

Table 1: Illustrative RP-HPLC Method for Diastereomer Separation This table presents a hypothetical but typical set of parameters for the analysis of this compound. ×

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18, 2.1 x 150 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 45% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 214 nm and 254 nm |

| Expected Retention Time (Diastereomer 1: D-Phe) | ~15.2 min |

| Expected Retention Time (Diastereomer 2: L-Phe) | ~15.6 min |

Mass Spectrometry for Comprehensive Structural Characterization and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the parent peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a predictable series of fragment ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the D-Ala-Phe-D-Leu-Arg sequence. It is important to note that conventional MS/MS cannot distinguish between the D- and L-isomers of Phenylalanine as they have the same mass. biopharmaspec.com

MS is also critical for impurity profiling. It can detect and identify process-related impurities such as deletion sequences (e.g., H-D-Ala-Phe-Arg-OH), incomplete deprotection products, or peptides modified by residual reagents from the synthesis process.

Table 2: Predicted MS/MS Fragmentation Pattern for H-D-Ala-Phe-D-Leu-Arg-OH (Monoisotopic masses are used) ×

| b-ion | Mass (m/z) | y-ion | Mass (m/z) |

|---|---|---|---|

| b₁ (D-Ala) | 72.04 | y₄ (Full Peptide) | 562.36 |

| b₂ (D-Ala-Phe) | 219.11 | y₃ (Phe-D-Leu-Arg) | 491.31 |

| b₃ (D-Ala-Phe-D-Leu) | 332.20 | y₂ (D-Leu-Arg) | 344.24 |

| b₄ (Full Peptide) | 488.30 | y₁ (Arg) | 175.12 |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the three-dimensional structure and conformation of peptides in solution. mdpi.com For this compound, NMR is crucial for confirming the identity of the amino acid spin systems and understanding the spatial arrangement of the two distinct diastereomers.

A standard analysis involves several types of NMR experiments:

1D ¹H NMR: Provides an overview of all proton environments. The spectrum of this sample would show two sets of signals for many protons, corresponding to the two diastereomers.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three chemical bonds. This is used to trace the proton networks within each amino acid residue.

2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is invaluable for identifying complete amino acid residues.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. mdpi.com This is the primary method for determining the peptide's secondary structure and tertiary fold by revealing through-space proximities. Analyzing the NOESY spectrum would allow for the determination of the distinct conformations adopted by the H-D-Ala-D-Phe-D-Leu-Arg-OH and H-D-Ala-L-Phe-D-Leu-Arg-OH diastereomers.

The complexity of the spectra due to the diastereomeric mixture requires high-field instruments and advanced data processing to resolve overlapping signals and make accurate assignments.

Table 3: Typical ¹H NMR Chemical Shift Ranges for Peptide Residues ×

| Amino Acid Residue | Proton | Typical Chemical Shift Range (ppm) |

|---|---|---|

| D-Alanine | α-H | 4.1 - 4.5 |

| β-H₃ | 1.3 - 1.6 | |

| Phenylalanine | α-H | 4.4 - 4.8 |

| β-H₂ | 2.9 - 3.3 | |

| Aromatic-H | 7.1 - 7.4 | |

| D-Leucine | α-H | 4.1 - 4.5 |

| β-H₂ / γ-H | 1.5 - 1.9 | |

| δ-H₆ | 0.8 - 1.0 | |

| Arginine | α-H | 4.2 - 4.6 |

| β-H₂ / γ-H₂ | 1.6 - 2.0 | |

| δ-H₂ | 3.1 - 3.4 |

In Vitro Metabolic Stability and Proteolytic Degradation Profiling of this compound

In vitro metabolic stability assays are essential for predicting a peptide's persistence in a biological system. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain metabolic enzymes, or in plasma to assess stability against proteases. nih.gov

A key structural feature of this compound is the presence of D-amino acids. Proteolytic enzymes (proteases) found in plasma and tissues are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The incorporation of D-Alanine and D-Leucine is expected to confer significant resistance to enzymatic degradation. biopharmaspec.com For example, trypsin, a common protease, cleaves after L-Arginine or L-Lysine residues. While the peptide contains an Arginine residue, the adjacent D-Leucine may sterically hinder the enzyme's ability to bind and cleave efficiently.

A typical stability assay involves incubating the peptide in human plasma or a liver microsomal preparation and monitoring the concentration of the parent compound over time using LC-MS. The rate of disappearance is used to calculate key parameters like the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). nuvisan.com The high stability expected for this peptide makes it a candidate for applications where long duration of action is desired.

Table 4: Comparative In Vitro Stability Profile (Hypothetical Data) ×

| Compound | Assay Matrix | Half-Life (t₁/₂) | Comments |

|---|---|---|---|

| H-D-Ala -DL-Phe-D-Leu -Arg-OH | Human Plasma | > 24 hours | High resistance to plasma proteases due to D-amino acids. |

| H-L-Ala-L-Phe-L-Leu-L-Arg-OH (All-L counterpart) | Human Plasma | < 10 minutes | Rapidly degraded by endogenous proteases. |

| H-D-Ala -DL-Phe-D-Leu -Arg-OH | Human Liver Microsomes | > 120 minutes | High stability against Phase I metabolic enzymes. |

| H-L-Ala-L-Phe-L-Leu-L-Arg-OH (All-L counterpart) | Human Liver Microsomes | ~ 60 minutes | Moderate metabolic turnover. |

Future Directions and Emerging Research Avenues for H D Ala Dl Phe D Leu Arg Oh Research

Advancements in Peptide Synthesis Technologies and Automation

The efficient and precise production of peptides like H-D-Ala-DL-Phe-D-Leu-Arg-OH is fundamental to enabling comprehensive research. Modern peptide synthesis has evolved far beyond early methods, offering powerful tools for creating not only the primary sequence but also a vast array of derivatives for structure-activity relationship (SAR) studies.

Key advancements driving future research include:

Solid-Phase Peptide Synthesis (SPPS): SPPS remains the cornerstone of modern peptide synthesis, allowing for the efficient and automated assembly of amino acids on a solid support. asymchem.com This method simplifies the purification process by allowing reagents and by-products to be washed away after each coupling step. mtoz-biolabs.com For a short peptide like this compound, SPPS provides a reliable and high-yield production pathway.

Microwave-Assisted Peptide Synthesis (MAPS): This technology utilizes microwave energy to accelerate peptide bond formation, significantly reducing synthesis times from days to hours. asymchem.commtoz-biolabs.com The uniform heating provided by microwaves can also improve the purity and yield of complex or "difficult" sequences, which may be relevant when incorporating non-standard amino acids. mtoz-biolabs.com

Automation and High-Throughput Synthesis: Fully automated peptide synthesizers have revolutionized the field by increasing reproducibility, minimizing human error, and enabling parallel synthesis for high-throughput applications. asymchem.comamericanpeptidesociety.org These robotic systems can perform all the necessary steps, including deprotection, coupling, and washing, with high precision. americanpeptidesociety.org This capability is crucial for future research on this compound, as it would allow for the rapid generation of a library of analogs where, for instance, the DL-Phe position is replaced with other non-natural amino acids or the D-amino acids are systematically substituted to probe their role in biological activity. asymchem.com

Novel Chemistries: The development of new coupling reagents and protecting groups continues to enhance the efficiency of peptide synthesis. Furthermore, techniques like enzymatic synthesis and click chemistry are providing new strategies for peptide modification and functionalization, opening avenues for creating peptides with enhanced stability and novel functions. mtoz-biolabs.com

| Technology | Principle | Key Advantages | Relevance for this compound Research |

|---|---|---|---|

| Automated Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing chain anchored to a solid resin. americanpeptidesociety.org | High efficiency, simplified purification, high purity, automation-compatible. mtoz-biolabs.com | Reliable production of the core peptide and its analogs. |

| Microwave-Assisted Peptide Synthesis (MAPS) | Uses microwave energy to accelerate coupling reactions. mtoz-biolabs.com | Drastically reduced synthesis time, improved yields for difficult sequences. asymchem.commtoz-biolabs.com | Rapid synthesis for screening and optimization studies. |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs in solution; suitable for short peptides. asymchem.commtoz-biolabs.com | Scalable for large-quantity production, lower cost for specific applications. asymchem.com | Potential for bulk synthesis if a lead candidate is identified. |

| High-Throughput Synthesis | Parallel synthesis of many different peptides simultaneously using automated systems. creative-peptides.com | Rapid generation of peptide libraries, accelerates drug discovery. creative-peptides.combiotage.com | Systematic exploration of structure-activity relationships. |

Integration of Computational and Experimental Approaches in Peptide Design and Prediction

The design and optimization of peptide-based therapeutics is increasingly driven by a powerful synergy between computational modeling and experimental validation. aurorabiomed.commdpi.com This integrated approach allows researchers to navigate the vast chemical space of possible peptide sequences more efficiently, saving time and resources compared to traditional trial-and-error methods. biorxiv.orgmdpi.com For this compound, these in silico tools offer a pathway to hypothesize its function and design superior analogs.

Computational Strategies:

Molecular Modeling and Dynamics: Using software, researchers can predict how a peptide like this compound will fold and interact with potential biological targets at an atomic level. biophysics.org Molecular dynamics simulations can reveal the conformational flexibility of the peptide and the stability of its binding to a target protein, providing insights that are difficult to obtain experimentally. acs.orgarxiv.org

De Novo Peptide Design: Advanced algorithms can design novel peptides from scratch to bind to a specific target. acs.org If a biological target for this compound is identified, these methods could be used to engineer new sequences with higher affinity and specificity. biophysics.org

Machine Learning and AI: Artificial intelligence is transforming peptide research. mdpi.com Deep learning models, trained on large datasets of known peptide sequences and their activities, can predict the biological function of a new peptide, its binding affinity, or even potential aggregation issues during synthesis. arxiv.orgnih.gov These models can screen virtual libraries of millions of peptide analogs to identify the most promising candidates for experimental testing.

The Experimental-Computational Cycle: The most powerful application of these technologies lies in their iterative integration with experimental work. mdpi.com

Prediction: Computational tools are used to predict the binding targets of this compound or to design a library of analogs with potentially improved properties. biorxiv.org

Synthesis and Testing: The most promising candidates identified in silico are then synthesized using the advanced automated methods described in the previous section. nih.gov These peptides are subsequently tested in laboratory assays (e.g., binding assays, cell-based functional assays) to measure their actual biological activity.

Refinement: The experimental results are fed back into the computational models. nih.gov This new data helps to refine the algorithms, improving the accuracy of future predictions and leading to a new cycle of design and testing.

This integrated approach creates a highly efficient feedback loop for peptide optimization, accelerating the journey from an initial peptide sequence to a highly potent and specific molecule. biophysics.orgnih.gov

| Approach | Application | Example for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a peptide to a target protein. arxiv.org | Screening a database of proteins to identify potential binding partners. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to analyze peptide conformation and binding stability. acs.org | Understanding how the peptide interacts with a target's binding pocket over time. |

| Machine Learning / AI | Predicts bioactivity, toxicity, and other properties based on patterns in large datasets. nih.govox.ac.uk | Predicting the biological activity of novel analogs before synthesis. |

| Sequence-Based Prediction | Uses the amino acid sequence to predict protein-protein interaction sites or other features. biorxiv.orgarxiv.org | Identifying which residues in the peptide are most critical for its function. |

Exploration of Undiscovered Biological Pathways and Targets for Short Peptides

Short peptides are increasingly recognized as critical signaling molecules that can modulate a wide range of biological processes, often by interfering with protein-protein interactions (PPIs). nih.gov While initial peptide drugs often mimicked natural hormones, future research is focused on discovering novel biological pathways and identifying previously "undruggable" targets. mdpi.comnih.gov The unique structure of this compound, particularly its D-amino acids that confer resistance to enzymatic degradation, makes it an intriguing candidate for exploring such undiscovered functions. explorationpub.comunimi.it

Future research avenues in this area include:

Target Deconvolution: A primary goal will be to identify the specific molecular targets of this compound. This can be achieved through high-throughput screening techniques and affinity-based proteomics, where the peptide is used as a "bait" to pull its binding partners out of complex cellular mixtures. Identifying these targets is the first step toward understanding the peptide's mechanism of action.

Modulating Protein-Protein Interactions (PPIs): Many diseases are driven by abnormal interactions between proteins, which are often difficult to target with traditional small-molecule drugs due to their large and flat interfaces. Peptides, however, are well-suited to disrupt these interactions. explorationpub.comnih.gov Future studies could investigate whether this compound can inhibit specific PPIs involved in disease pathways.

Intracellular Targeting: A significant challenge in drug development is reaching targets inside the cell. explorationpub.comunimi.it While many peptides act on cell surface receptors, strategies are being developed to deliver them intracellularly. explorationpub.com Research into whether this compound or its modified versions can penetrate cell membranes would open up a vast new range of potential intracellular targets.

Systems Biology Approaches: Rather than focusing on a single target, future research can employ systems biology to understand the broader impact of this compound on cellular networks. Techniques like transcriptomics and proteomics can reveal how the peptide alters gene expression and protein levels across the entire cell, providing a holistic view of its biological effects and potentially uncovering unexpected therapeutic applications.

The exploration of these novel pathways holds the potential to uncover fundamentally new biology and to develop first-in-class therapeutics for diseases that are currently difficult to treat. Short, stable peptides like this compound are valuable tools in this exploratory research. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-D-Ala-DL-Phe-D-Leu-Arg-OH, and how can reaction conditions (e.g., solvent, pH) be optimized to improve yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu protection strategies. Critical parameters include:

- Solvent selection : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for solubility .

- Coupling agents : HOBt/DIC or PyBOP for efficient amino acid activation .

- pH control : Maintain pH 8–9 during deprotection to minimize racemization .

Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) is recommended for purification .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Combine mass spectrometry (MS) for molecular weight verification (e.g., MALDI-TOF or ESI-MS) and nuclear magnetic resonance (NMR) for sequence validation. For NMR:

- 1H and 13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from DL-Phe and D-Leu residues .

- Circular dichroism (CD) : Optional for secondary structure analysis in solution .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize assay conditions:

- Buffer systems : Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

- Positive/negative controls : Include known agonists/antagonists of target receptors .

- Batch-to-batch consistency : Validate peptide purity (>95%) via HPLC and adjust molar concentrations using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor-binding affinity be resolved?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., SPR vs. ITC). To address this:

- Surface plasmon resonance (SPR) : Use immobilized receptors to measure kinetic parameters (ka, kd) under controlled flow rates .

- Isothermal titration calorimetry (ITC) : Validate thermodynamic data (ΔH, ΔS) in solution-phase interactions .

- Statistical analysis : Apply ANOVA or Bayesian modeling to assess technical vs. biological variability .

Q. What strategies are effective for elucidating the compound’s metabolic stability in vitro?

- Methodological Answer :

- Liver microsome assays : Incubate with human liver microsomes (HLMs) and quantify degradation via LC-MS/MS over 0–60 minutes .

- Enzyme inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- Half-life calculation : Use nonlinear regression to estimate t1/2 from concentration-time curves .

Q. How can computational modeling be integrated with experimental data to predict the compound’s conformational dynamics?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate 100-ns trajectories .

- Docking studies : AutoDock Vina for predicting binding poses with target receptors (e.g., GPCRs) .

- Validation : Compare simulated Ramachandran plots with experimental NMR-derived dihedral angles .

Q. What ethical and regulatory considerations apply to in vivo studies of this compound?

- Methodological Answer :

- Animal protocols : Follow ARRIVE guidelines and obtain IACUC approval for dose-ranging studies .

- FDA compliance : Document purity, stability, and batch records for IND applications .

- Safety testing : Conduct acute toxicity assays in rodents (LD50 determination) before chronic exposure studies .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to minimize off-target effects?

- Methodological Answer :

- Pilot studies : Test log-spaced concentrations (1 nM–100 μM) to identify the EC50/IC50 range .

- Selectivity profiling : Use kinase/GPCR panels to assess off-target binding .

- Transcriptomic analysis : RNA-seq or qPCR arrays post-treatment to identify pathway-specific effects .

Q. What statistical approaches are suitable for analyzing non-linear pharmacokinetic data?

- Methodological Answer :

- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and Tmax using Phoenix WinNonlin .

- Compartmental modeling : Fit data to two-compartment models with ADAPT 5 for parameter estimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.